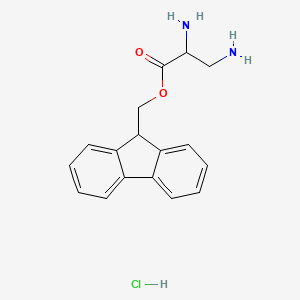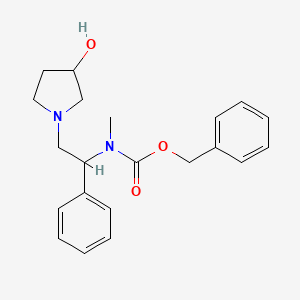
Benzyl 2-(3-hydroxypyrrolidin-1-yl)-1-phenylethyl(methyl)carbamate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(2’s,3s)-[2-(3-hydroxypyrrolidin-1-yl)-1-phenylethyl]methylcarbamic acid benzyl ester is a complex organic compound with potential applications in various fields such as chemistry, biology, and medicine. This compound is characterized by its unique structure, which includes a hydroxypyrrolidinyl group, a phenylethyl group, and a methylcarbamic acid benzyl ester moiety.
Métodos De Preparación
The synthesis of (2’s,3s)-[2-(3-hydroxypyrrolidin-1-yl)-1-phenylethyl]methylcarbamic acid benzyl ester involves multiple steps. The synthetic route typically starts with the preparation of the hydroxypyrrolidinyl intermediate, followed by the introduction of the phenylethyl group. The final step involves the formation of the methylcarbamic acid benzyl ester moiety. The reaction conditions often require specific catalysts and solvents to ensure high yield and purity .
Análisis De Reacciones Químicas
(2’s,3s)-[2-(3-hydroxypyrrolidin-1-yl)-1-phenylethyl]methylcarbamic acid benzyl ester undergoes various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride, resulting in the formation of reduced products.
Aplicaciones Científicas De Investigación
(2’s,3s)-[2-(3-hydroxypyrrolidin-1-yl)-1-phenylethyl]methylcarbamic acid benzyl ester has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including enzyme inhibition and receptor binding.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as in the development of new drugs.
Industry: The compound is used in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of (2’s,3s)-[2-(3-hydroxypyrrolidin-1-yl)-1-phenylethyl]methylcarbamic acid benzyl ester involves its interaction with specific molecular targets. The hydroxypyrrolidinyl group is known to interact with enzymes and receptors, modulating their activity. The phenylethyl group contributes to the compound’s binding affinity and specificity. The methylcarbamic acid benzyl ester moiety plays a role in the compound’s stability and solubility .
Comparación Con Compuestos Similares
(2’s,3s)-[2-(3-hydroxypyrrolidin-1-yl)-1-phenylethyl]methylcarbamic acid benzyl ester can be compared with similar compounds such as:
(2’s,3s)-[2-(3-hydroxypyrrolidin-1-yl)-1-phenylethyl]methylcarbamic acid ethyl ester: This compound has an ethyl ester group instead of a benzyl ester group, which affects its solubility and reactivity.
(2’s,3s)-[2-(3-hydroxypyrrolidin-1-yl)-1-phenylethyl]methylcarbamic acid methyl ester: This compound has a methyl ester group, leading to differences in its chemical properties and applications. The uniqueness of (2’s,3s)-[2-(3-hydroxypyrrolidin-1-yl)-1-phenylethyl]methylcarbamic acid benzyl ester lies in its specific ester group, which imparts distinct characteristics to the molecule.
Propiedades
IUPAC Name |
benzyl N-[2-(3-hydroxypyrrolidin-1-yl)-1-phenylethyl]-N-methylcarbamate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H26N2O3/c1-22(21(25)26-16-17-8-4-2-5-9-17)20(18-10-6-3-7-11-18)15-23-13-12-19(24)14-23/h2-11,19-20,24H,12-16H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XXJCJEOBWAOPCT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C(CN1CCC(C1)O)C2=CC=CC=C2)C(=O)OCC3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H26N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
354.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![(2S,4R)-4-[(3-nitrophenyl)methyl]pyrrolidine-2-carboxylic acid hydrochloride](/img/structure/B13391322.png)
![(4S,5R)-4-[tert-butyl(dimethyl)silyl]oxy-5-[[tert-butyl(dimethyl)silyl]oxymethyl]tetrahydrofuran-2-one](/img/structure/B13391329.png)
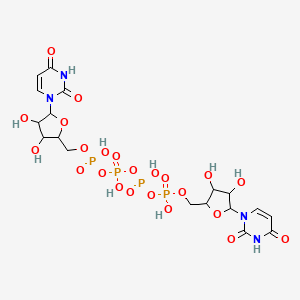
![7-methoxy-2-methyl-1-(2-morpholin-4-ylethyl)-N-(1,3,3-trimethyl-2-bicyclo[2.2.1]heptanyl)indole-3-carboxamide](/img/structure/B13391337.png)

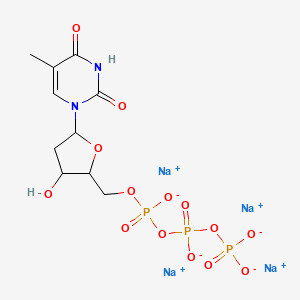
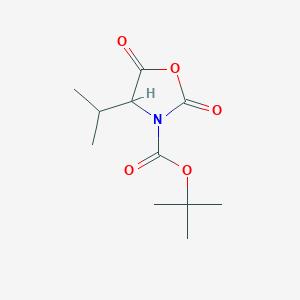
![2-[6-(2-Carboxyethenyl)-2,3-dihydroxyphenyl]-3-(3,4-dihydroxyphenyl)prop-2-enoic acid](/img/structure/B13391365.png)
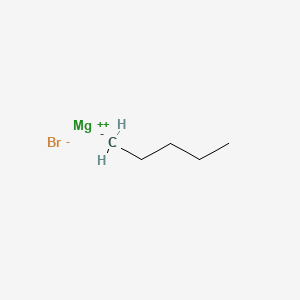
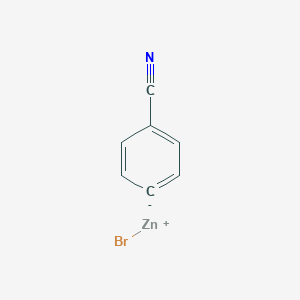

![7-[2-(4,4-Difluoro-3-hydroxyoctyl)-3-hydroxy-5-oxocyclopentyl]heptanoic acid](/img/structure/B13391385.png)
![3-Tert-butyl-7a-ethenyl-1-hydroxy-1,3,6,7-tetrahydropyrrolo[1,2-c][1,3]oxazol-5-one](/img/structure/B13391394.png)
